2-(3-CHLOROPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE
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Overview
Description
2-(3-Chlorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a morpholinylmethyl group, and an acetamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 3-Chlorophenoxyacetic Acid: 3-Chlorophenol is reacted with chloroacetic acid under basic conditions to form 3-chlorophenoxyacetic acid.
Synthesis of 2-[(Morpholin-4-yl)methyl]phenylamine: This intermediate is prepared by reacting 2-bromobenzylamine with morpholine in the presence of a base.
Coupling Reaction: The final step involves coupling 3-chlorophenoxyacetic acid with 2-[(morpholin-4-yl)methyl]phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, automated reaction systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Primary amines from the reduction of the acetamide group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Drug Development: Due to its enzyme inhibition properties, the compound is being explored as a lead compound for the development of new therapeutic agents.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding affinity of the compound. Additionally, the compound can modulate signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
- 2-(4-Chlorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide
- 2-(3-Bromophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide
- 2-(3-Fluorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide
Comparison:
- 2-(4-Chlorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide: This compound has a similar structure but with the chlorine atom at the 4-position instead of the 3-position. This positional change can affect the compound’s reactivity and binding affinity.
- 2-(3-Bromophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide: The bromine atom in place of chlorine can lead to differences in electronic properties and steric effects, influencing the compound’s chemical behavior.
- 2-(3-Fluorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide: The fluorine atom, being more electronegative, can significantly alter the compound’s reactivity and interaction with biological targets.
The uniqueness of 2-(3-Chlorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide lies in its specific substitution pattern and the presence of the morpholine ring, which collectively contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-18-6-3-7-19(12-18)26-15-20(24)22-13-16-4-1-2-5-17(16)14-23-8-10-25-11-9-23/h1-7,12H,8-11,13-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYONRBGNNHSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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